molecular formula C17H16N2O B1311506 1-(2,4-Dimethylphenyl)-3-phenyl-1H-pyrazole-5(4H)-one CAS No. 1003751-09-4

1-(2,4-Dimethylphenyl)-3-phenyl-1H-pyrazole-5(4H)-one

Cat. No. B1311506
M. Wt: 264.32 g/mol
InChI Key: WRZVVRSAOFCMJO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. For example, the structure of a related compound, 2,4-dimethylphenol, has been analyzed using these methods3.


Chemical Reactions
The chemical reactions of pyrazoles depend on the substituents on the pyrazole ring. They can undergo a variety of reactions, including oxidation, reduction, and substitution reactions4.


Scientific Research Applications

Synthesis and Dyeing Properties

Researchers have explored the synthesis of new heterocycles based on 5-pyrazolones, including 1-(2,4-dimethylphenyl)-3-phenyl-1H-pyrazol-5(4H)-one, for their dyeing and anticipated biological properties. These compounds have been subjected to diazotation with aromatic amines and diamines to obtain new azo and bisazo dyes. The structures of these dyes were confirmed by spectroscopic and analytical methods, and their UV–vis measurements, dyeing performance, and fastness tests were evaluated, showcasing their potential applications in textile industries (Bagdatli & Ocal, 2012).

Structural and Spectral Studies

The annular tautomerism of NH-pyrazoles, including derivatives similar to the compound , has been studied through X-ray crystallography and NMR spectroscopy. These studies help in understanding the tautomeric behaviors in solutions and the solid state, contributing to the field of structural chemistry and providing insights into the molecular design of pyrazole-based compounds (Cornago et al., 2009).

Solvent-free Synthesis

The solvent-free one-pot synthesis method for acetyl pyrazoles, including those structurally related to 1-(2,4-Dimethylphenyl)-3-phenyl-1H-pyrazole-5(4H)-one, has been reported. This method uses microwave irradiation and showcases an environmentally friendly approach to synthesizing pyrazole derivatives with potential applications in pharmaceutical and materials science (Thirunarayanan & Sekar, 2016).

Semiconductor Applications

Research into unsymmetrical pyrazole-based new semiconductor oligomers highlights the synthesis and optical properties of these materials. The study of poly(p-phenylene-1-(2,5-dimethylphenyl)-5-phenyl-1H-pyrazole-3,4-dicarboxy amide) reveals its potential in semiconductor applications, demonstrating the versatility of pyrazole derivatives in material science (Cetin et al., 2017).

Electrochemical Studies

Electrochemical studies on pyrazoles, including those structurally related to the compound of interest, have led to the synthesis of new heterocyclic compounds. These studies provide a foundation for understanding the electrochemical behavior of pyrazole derivatives, with potential implications for their use in chemical synthesis and materials science (Zandi et al., 2021).

Safety And Hazards

The safety and hazards of a compound depend on its physical and chemical properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information. For example, the MSDS for 4,4-Dimethyl-1-pentene indicates that it is a flammable liquid and vapor, and may be harmful if swallowed6.


Future Directions

The future directions in the study of pyrazoles and related compounds could involve exploring their potential applications in medicine, agriculture, and materials science. This could involve synthesizing new pyrazole derivatives and studying their properties and biological activities.


Please note that this information is general and may not apply directly to “1-(2,4-Dimethylphenyl)-3-phenyl-1H-pyrazole-5(4H)-one”. For more specific information, further research or consultation with a chemistry professional may be necessary.


properties

IUPAC Name

2-(2,4-dimethylphenyl)-5-phenyl-4H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O/c1-12-8-9-16(13(2)10-12)19-17(20)11-15(18-19)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRZVVRSAOFCMJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)CC(=N2)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50429065
Record name 2-(2,4-dimethylphenyl)-5-phenyl-4H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50429065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dimethylphenyl)-3-phenyl-1H-pyrazole-5(4H)-one

CAS RN

1003751-09-4
Record name 2-(2,4-dimethylphenyl)-5-phenyl-4H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50429065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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